Cas no 58021-00-4 (Benzene, 1,1',1''-[(2-methyl-1,2,3-propanetriyl)tris(oxymethylene)]tris-)
58021-00-4 structure
Product Name:Benzene, 1,1',1''-[(2-methyl-1,2,3-propanetriyl)tris(oxymethylene)]tris-
CAS-nummer:58021-00-4
MF:C25H28O3
MW:376.488027572632
CID:343421
PubChem ID:21496406
Update Time:2025-04-19
Benzene, 1,1',1''-[(2-methyl-1,2,3-propanetriyl)tris(oxymethylene)]tris- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, 1,1',1''-[(2-methyl-1,2,3-propanetriyl)tris(oxymethylene)]tris-
- [2-methyl-1,3-bis(phenylmethoxy)propan-2-yl]oxymethylbenzene
- DTXSID80614967
- 58021-00-4
- GMJBPRLVRFKYEC-UHFFFAOYSA-N
- 1,2,3-tribenzyloxy-2-methylpropane
- 1,1',1''-[(2-Methylpropane-1,2,3-triyl)tris(oxymethylene)]tribenzene
-
- Inchi: 1S/C25H28O3/c1-25(28-19-24-15-9-4-10-16-24,20-26-17-22-11-5-2-6-12-22)21-27-18-23-13-7-3-8-14-23/h2-16H,17-21H2,1H3
- InChI-sleutel: GMJBPRLVRFKYEC-UHFFFAOYSA-N
- LACHT: O(CC1C=CC=CC=1)C(C)(COCC1C=CC=CC=1)COCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 376.20394
- Monoisotopische massa: 376.20384475g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 11
- Complexiteit: 369
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 27.7Ų
Experimentele eigenschappen
- PSA: 27.69
Benzene, 1,1',1''-[(2-methyl-1,2,3-propanetriyl)tris(oxymethylene)]tris- Gerelateerde literatuur
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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